molecular formula C7H3F5 B046236 2,6-Difluorobenzotrifluoride CAS No. 64248-60-8

2,6-Difluorobenzotrifluoride

Cat. No.: B046236
CAS No.: 64248-60-8
M. Wt: 182.09 g/mol
InChI Key: NKKFHDNJRMWBFS-UHFFFAOYSA-N
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Description

2,6-Difluorobenzotrifluoride is an organic compound with the chemical formula C7H3F5. It is a colorless and transparent liquid characterized by a special aromatic smell. This compound has a melting point of -14°C, a boiling point of 111°C, and a density of 1.38 g/cm³. It is practically insoluble in water but soluble in most organic solvents . This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of pesticides, pharmaceuticals, dyes, and polymer materials .

Preparation Methods

2,6-Difluorobenzotrifluoride can be synthesized through the reaction of benzene with trifluoromethyldifluorocarbon (trifluoromethyl difluorocarbene). This reaction requires the presence of a catalyst and is carried out at an appropriate temperature and pressure . The industrial production of this compound follows similar synthetic routes, ensuring the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

2,6-Difluorobenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzene ring.

    Addition Reactions: The compound can participate in addition reactions with other organic molecules.

Common reagents used in these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,6-Difluorobenzotrifluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Difluorobenzotrifluoride involves its interaction with molecular targets and pathways influenced by the presence of fluorine atoms. The ortho effect, where the presence of fluorine atoms influences the reaction pathway, is a key aspect of its mechanism.

Comparison with Similar Compounds

2,6-Difluorobenzotrifluoride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific fluorine functional groups, which impart distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

1,3-difluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5/c8-4-2-1-3-5(9)6(4)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKFHDNJRMWBFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70575750
Record name 1,3-Difluoro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64248-60-8
Record name 1,3-Difluoro-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64248-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Difluoro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluorobenzotrifluoride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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